

# The In Vivo Pharmacokinetics and Metabolism of Centchroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Centchroman**, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India.[1][2] It is clinically used as a once-a-week oral contraceptive and is also investigated for the treatment of dysfunctional uterine bleeding, mastalgia, and fibroadenoma.[1][3] A thorough understanding of its in vivo pharmacokinetics and metabolism is crucial for its continued development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **Centchroman**, supported by quantitative data, detailed experimental protocols, and visual diagrams.

## **Pharmacokinetics**

**Centchroman** is well-absorbed orally, with its pharmacokinetic profile being dose-dependent. [4] The concentration-time profile in humans is best described by a two-compartment open model with bi-exponential disposition.[4]

## **Absorption**

Following oral administration, **Centchroman** reaches peak plasma concentrations (Cmax) within 4 to 8 hours in both rats and humans.[3][5] Studies in healthy female subjects have shown that the Cmax and the area under the curve (AUC) are dose-dependent, indicating first-



order absorption.[4] Repeated dosing does not appear to alter the Cmax or Tmax, suggesting no accumulation of the drug in the body with continued use.[3]

## **Distribution**

**Centchroman** exhibits extensive tissue distribution. In female rats, tissue-to-plasma concentration ratios were found to be significantly high, with the lung showing a ratio greater than 200, and the spleen, liver, and adipose tissue having ratios over 100.[5] The uterus also showed a notable accumulation with a ratio exceeding 40.[5] The volume of distribution in healthy female subjects was determined to be  $1420 \pm 478$  L, further indicating significant distribution into tissues.[4]

### Metabolism

The primary metabolic pathway for **Centchroman** is demethylation in the liver to its active metabolite, 7-desmethyl **centchroman** (DMC).[3][5] This metabolite is also pharmacologically active and contributes to the overall effect of the drug.[3] High tissue-to-plasma concentration ratios of DMC, even greater than the parent drug, suggest a high affinity of the metabolite for tissues.[5]

### **Excretion**

Elimination of **Centchroman** and its metabolites occurs primarily through feces.[2] In rats, approximately 26% of the administered dose is excreted unchanged in the feces, indicating extensive metabolism.[6] The terminal elimination half-life of **Centchroman** in human females is approximately  $165 \pm 49$  hours, highlighting its long residence time in the body.[4][7] The mean residence time of **Centchroman** and its metabolite DMC is highest in the liver and uterus in rats.[5]

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Centchroman** and its active metabolite, 7-desmethyl **centchroman** (DMC), from various in vivo studies.

Table 1: Pharmacokinetic Parameters of **Centchroman** in Female Rats after a Single Oral Dose



| Parameter                       | Centchroman  | 7-desmethyl<br>centchroman<br>(DMC) | Reference |
|---------------------------------|--------------|-------------------------------------|-----------|
| Dose                            | 12.5 mg/kg   | -                                   | [5]       |
| Peak Tissue Level<br>(Tmax)     | 8 - 12 hours | 8 - 24 hours                        | [5]       |
| Plasma Half-life (t½)           | 24.1 hours   | 36.6 hours                          | [5]       |
| Mean Residence Time<br>(Plasma) | 37.7 hours   | 48.2 hours                          | [5]       |
| Mean Residence Time<br>(Liver)  | 78.4 hours   | 133.7 hours                         | [5]       |
| Mean Residence Time<br>(Uterus) | 72.7 hours   | 122 hours                           | [5]       |

Table 2: Pharmacokinetic Parameters of **Centchroman** in Healthy Female Subjects after a Single Oral Dose

| Parameter                              | 30 mg Dose         | 60 mg Dose                                       | Reference |
|----------------------------------------|--------------------|--------------------------------------------------|-----------|
| Cmax                                   | 55.53 ± 15.45 μg/L | Approx. double the 30mg dose Cmax                | [3][4]    |
| Tmax                                   | 5.18 ± 1.78 hours  | 4 - 8 hours                                      | [3][4]    |
| Terminal Elimination<br>Half-life (t½) | 165 ± 49 hours     | Not significantly<br>different from 30mg<br>dose | [4]       |
| Clearance (CL)                         | 6.17 ± 1.67 L/h    | Not significantly<br>different from 30mg<br>dose | [4]       |
| Volume of Distribution (Vd)            | 1420 ± 478 L       | Not significantly<br>different from 30mg<br>dose | [4]       |



# Experimental Protocols In Vivo Pharmacokinetic Study in Rats

Objective: To determine the tissue distribution and pharmacokinetics of **Centchroman** and its 7-desmethyl metabolite (DMC) in female rats.[5]

Animal Model: Young female Sprague-Dawley rats.[8]

Dosing: A single oral dose of 12.5 mg/kg **Centchroman**.[5]

Sample Collection: Plasma, liver, lung, spleen, uterus, and adipose tissue were collected at various time intervals up to 14 days post-dosing.[5]

#### Sample Analysis:

- Homogenization: Tissue samples were homogenized.
- Extraction: Centchroman and DMC were extracted from plasma and tissue homogenates.
- Quantification: A reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection was used for the simultaneous determination of Centchroman and DMC.[5] The assay was validated for accuracy, precision, and inter- and intra-assay variability.[5] The limit of quantitation was 2 ng/mL in plasma and 10 ng/g in tissues for Centchroman, and 5 ng/mL in plasma and 20 ng/g in tissues for DMC.[5]

## **Clinical Pharmacokinetic Study in Humans**

Objective: To assess the pharmacokinetics of **Centchroman** in healthy female subjects.[4]

Study Population: Healthy female volunteers.[4]

Dosing: A single oral dose of 30 mg **Centchroman**.[4]

Sample Collection: Serum samples were collected at various time points after drug administration.[4]

Sample Analysis:



- Extraction: **Centchroman** was extracted from serum samples.
- Quantification: A validated high-performance liquid chromatography (HPLC) method was used to determine the concentration of **Centchroman** in the serum samples.[8]

# Visualizations Metabolic Pathway of Centchroman





Click to download full resolution via product page

Caption: Metabolic conversion of **Centchroman** to its active metabolite.

# **Experimental Workflow for Pharmacokinetic Analysis**





Click to download full resolution via product page

Caption: Workflow for in vivo pharmacokinetic studies of **Centchroman**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Clinical pharmacokinetics and interaction of centchroman--a mini review PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. Pharmacokinetics of centchroman in healthy female subjects after oral administration -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue distribution and pharmacokinetics of centchroman. A new nonsteroidal postcoital contraceptive agent and its 7-desmethyl metabolite in female rats after a single oral dose PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of centchroman, a nonsteroidal oral contraceptive, in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The In Vivo Pharmacokinetics and Metabolism of Centchroman: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043507#pharmacokinetics-and-metabolism-of-centchroman-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com